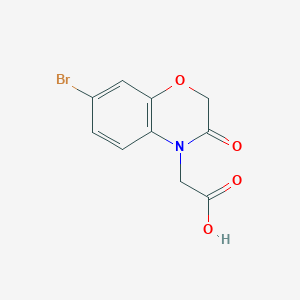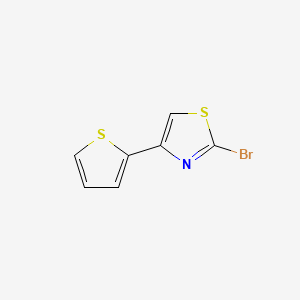
2,2,2-三氟乙基 N-(4-甲基-3-硝基苯基)氨基甲酸酯
描述
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate is a chemical compound with the molecular formula C10H9F3N2O4 and a molecular weight of 278.18 g/mol
科学研究应用
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is used as a tool to study various biological processes. Its ability to interact with specific molecular targets makes it useful in probing biological pathways and understanding cellular functions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its chemical properties may make it suitable for use in drug development, particularly in the treatment of diseases related to inflammation or oxidative stress.
Industry
In industry, the compound is used in the production of various materials and chemicals. Its unique properties make it valuable in the development of new products and technologies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(4-methyl-3-nitrophenyl)isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors equipped with advanced monitoring and control systems. The raw materials are carefully measured and mixed, and the reaction is conducted under optimized conditions to maximize efficiency and minimize waste. The resulting product is then purified through various techniques, such as crystallization or chromatography, to achieve the desired purity level.
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents.
Substitution: : Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reaction conditions vary depending on the specific nucleophile and the desired product.
Major Products Formed
Oxidation: : The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can produce amines or other reduced derivatives.
Substitution: : Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
作用机制
The mechanism by which 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's ability to penetrate cell membranes, while the nitro-substituted phenyl ring interacts with target proteins or enzymes. This dual functionality allows the compound to modulate biological processes and exert its therapeutic effects.
相似化合物的比较
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate is unique compared to other similar compounds due to its trifluoroethyl group and nitro-substituted phenyl ring. Some similar compounds include:
2,2,2-Trifluoroethyl N-(3-nitrophenyl)carbamate: : Lacks the methyl group on the phenyl ring.
2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate: : Lacks the nitro group on the phenyl ring.
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrobenzyl)carbamate: : Has a benzyl group instead of a phenyl ring.
属性
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-6-2-3-7(4-8(6)15(17)18)14-9(16)19-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLCTEVJRXVGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)

![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)

![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)



![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)



